2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthesis Routes: One method for synthesizing this compound involves the Gewald reaction, which constructs poly-substituted 2-aminothiophenes. Here’s how it works:
Cyclo-condensation: Combine a ketone (e.g., cyclohexanone) with malononitrile and elemental sulfur.
High-Speed Vibration Milling (HSVM): Employ HSVM with EtNH as the catalyst to decrease reaction times and improve yields.
Optimized Conditions: Various organic and inorganic bases (e.g., Na2CO3, KF, K2CO3) enhance the Gewald reaction to produce 2-aminothiophene-3-carbonitrile .
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like sulfur, bases (e.g., EtNH), and solvents play crucial roles.
Major Products: These reactions yield substituted 2-aminothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have pharmacological applications.
Industry: Employed in materials science and pharmaceutical research.
Mechanism of Action
The precise mechanism remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related structures (e.g., methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide ).
Properties
Molecular Formula |
C16H14N2S |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-[(E)-(4-methylphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)10-18-16-14(9-17)13-3-2-4-15(13)19-16/h5-8,10H,2-4H2,1H3/b18-10+ |
InChI Key |
OBDVAFKJTXUBIV-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCC3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCC3)C#N |
Origin of Product |
United States |
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